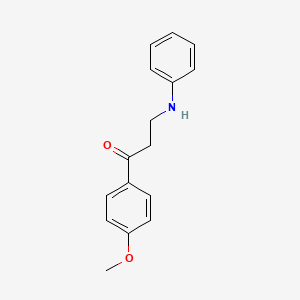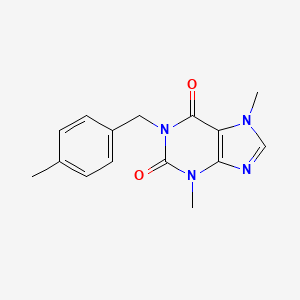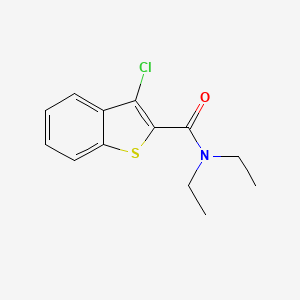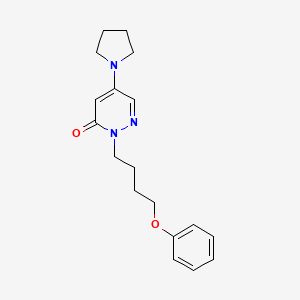
3-anilino-1-(4-methoxyphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "3-anilino-1-(4-methoxyphenyl)-1-propanone" involves various chemical reactions, including acetylation and hydroboration. For instance, Mantelingu et al. (2007) described the synthesis of a structurally related compound through the acetylation of 1-(cyano(4-methoxyphenyl)methyl)cyclohexanol, formed by reacting 4-methoxyphenyl acetonitrile with cyclohexanone, showcasing the complexity and diversity in synthetic approaches for such compounds (Mantelingu et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-anilino-1-(4-methoxyphenyl)-1-propanone" is often determined using X-ray crystallography, providing insights into their crystalline forms and molecular conformations. For example, the structure of a related compound was elucidated, revealing an orthorhombic crystal class and highlighting the compound's specific molecular geometry and intermolecular interactions, such as hydrogen bonds (Mantelingu et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving "3-anilino-1-(4-methoxyphenyl)-1-propanone" derivatives include cyclization and deprotonation processes, which are pivotal in modifying the compound's structural framework and introducing functional groups. For instance, the acid-catalyzed ring closure of a related compound to form 2-phenyl-1-indanone highlights the potential for structural modification through chemical reactions (Brown, Denman, & O'donnell, 1971).
Physical Properties Analysis
The physical properties of "3-anilino-1-(4-methoxyphenyl)-1-propanone" and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and for practical applications. While specific data on "3-anilino-1-(4-methoxyphenyl)-1-propanone" was not directly available, studies on related compounds provide valuable insights into these aspects through detailed characterization methods.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, play a significant role in the application and manipulation of "3-anilino-1-(4-methoxyphenyl)-1-propanone." Research into related compounds reveals their potential interactions and transformations, such as the susceptibility of certain indanones to auto-oxidation, indicating the importance of understanding the chemical properties for further applications and synthesis (Brown, Denman, & O'donnell, 1971).
properties
IUPAC Name |
3-anilino-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-15-9-7-13(8-10-15)16(18)11-12-17-14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIAUGBICOAAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5950752 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5676460.png)
![N-[rel-(3R,4S)-1-(1,3-benzodioxol-5-ylmethyl)-4-cyclopropyl-3-pyrrolidinyl]-2-(methylthio)acetamide hydrochloride](/img/structure/B5676467.png)
![8-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5676479.png)
![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclopentane]-4(3H)-thione](/img/structure/B5676484.png)
![(3R*,5R*)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5676498.png)
![2-methyl-N-[2-(3-pyridinyl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5676503.png)


![N'-{(3S*,4R*)-1-[(2,5-dimethoxyphenyl)acetyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5676528.png)
![N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5676538.png)
![(3R*,4S*)-4-cyclopropyl-1-[3-(2-ethoxyethoxy)benzoyl]pyrrolidin-3-amine](/img/structure/B5676554.png)

![N-(1-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}pyrrolidin-3-yl)acetamide](/img/structure/B5676561.png)
![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5676568.png)